

In-Depth Technical Guide: (1R)-1-[2-(Trifluoromethyl)phenyl]ethanol

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Compound of Interest

Compound Name:	(1R)-1-[2-(trifluoromethyl)phenyl]ethanol
Cat. No.:	B165597

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of the chiral alcohol **(1R)-1-[2-(trifluoromethyl)phenyl]ethanol**. This compound is of significant interest as a chiral building block in the synthesis of complex pharmaceutical agents. The strategic placement of the trifluoromethyl group on the phenyl ring can profoundly influence the biological activity and pharmacokinetic properties of derivative molecules. This document consolidates available quantitative data, details experimental protocols for its synthesis, and explores its relevance in medicinal chemistry.

Chemical Structure and Properties

(1R)-1-[2-(Trifluoromethyl)phenyl]ethanol is a chiral secondary alcohol. The "(1R)" designation indicates the specific stereochemical configuration at the carbinol carbon. The structure consists of an ethanol backbone substituted with a phenyl group at the 1-position, which in turn is substituted with a trifluoromethyl group at the 2-position.

Molecular Structure:

Caption: 2D representation of **(1R)-1-[2-(trifluoromethyl)phenyl]ethanol**.

Physical and Chemical Properties

A summary of the key physical and chemical properties of **(1R)-1-[2-(trifluoromethyl)phenyl]ethanol** is presented in Table 1.

Property	Value	Reference
CAS Number	127852-29-3	[1]
Molecular Formula	C ₉ H ₉ F ₃ O	[1]
Molecular Weight	190.16 g/mol	[1]
Appearance	White to off-white solid	
Boiling Point	207 °C	
Density	1.234 g/cm ³	
Flash Point	89 °C	

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of **(1R)-1-[2-(trifluoromethyl)phenyl]ethanol**. While publicly available spectra are limited, typical spectral features can be inferred from related structures and general principles.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **¹H NMR:** The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton (CH-OH), the methyl protons (CH₃), and the hydroxyl proton (OH). The aromatic protons will likely appear as a complex multiplet in the range of 7.2-7.8 ppm. The methine proton, being adjacent to the hydroxyl group and the aromatic ring, would likely be a quartet around 5.0-5.5 ppm, coupled to the methyl protons. The methyl group should appear as a doublet around 1.4-1.6 ppm, coupled to the methine proton. The hydroxyl proton signal is typically a broad singlet, and its chemical shift can vary depending on concentration and solvent.
- **¹³C NMR:** The carbon NMR spectrum will show distinct signals for the aromatic carbons, the carbinol carbon (CH-OH), the methyl carbon (CH₃), and the trifluoromethyl carbon. The

aromatic carbons will appear in the region of 120-145 ppm. The trifluoromethyl group will cause a characteristic quartet for the carbon it is attached to due to C-F coupling. The carbinol carbon is expected around 65-75 ppm, and the methyl carbon around 20-25 ppm.

1.2.2. Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present. A broad band in the region of 3200-3600 cm^{-1} is indicative of the O-H stretching vibration of the alcohol. C-H stretching vibrations for the aromatic and aliphatic protons will be observed around 3000-3100 cm^{-1} and 2850-3000 cm^{-1} , respectively. Strong absorption bands in the 1000-1350 cm^{-1} region are characteristic of C-F stretching vibrations of the trifluoromethyl group. A C-O stretching band for the secondary alcohol will be present around 1050-1150 cm^{-1} .

1.2.3. Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak (M^+) at m/z 190 would be expected. Common fragmentation patterns for benzyl alcohols include the loss of a methyl group ($[\text{M}-15]^+$), and the formation of a stable benzylic cation. The presence of the trifluoromethyl group will also influence the fragmentation pattern, potentially leading to fragments containing the CF_3 group.

Synthesis and Experimental Protocols

The most common and effective method for the synthesis of enantiomerically pure **(1R)-1-[2-(trifluoromethyl)phenyl]ethanol** is the asymmetric reduction of the corresponding prochiral ketone, 2'-(trifluoromethyl)acetophenone. This transformation is typically achieved using a chiral catalyst, often based on ruthenium or rhodium complexes with chiral ligands.

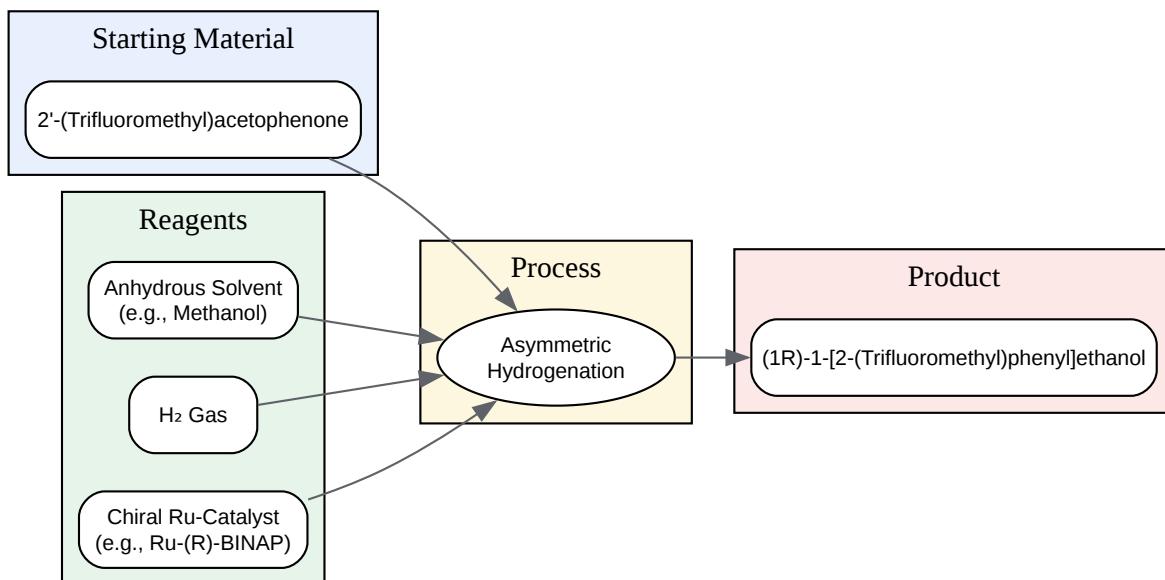
Asymmetric Hydrogenation of 2'-(Trifluoromethyl)acetophenone

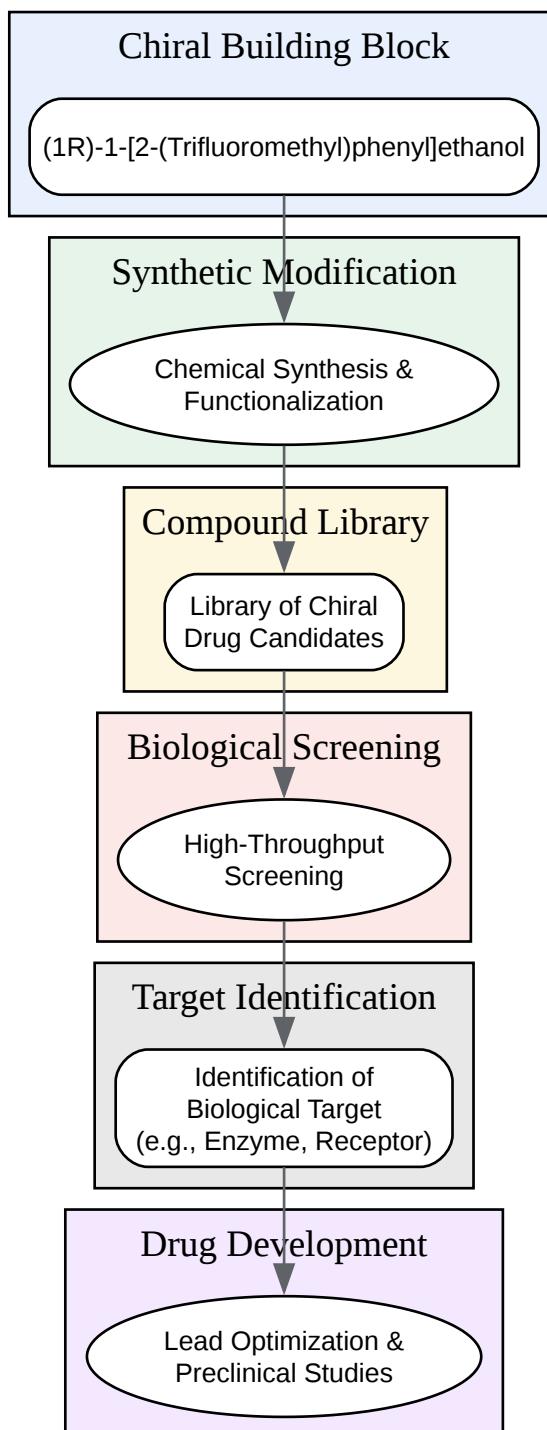
This method involves the use of a chiral catalyst to stereoselectively deliver a hydride to the carbonyl group of 2'-(trifluoromethyl)acetophenone.

Experimental Protocol:

- Materials:

- 2'-(Trifluoromethyl)acetophenone
- Ruthenium catalyst (e.g., a Ru(II) complex with a chiral diphosphine ligand like (R)-BINAP)
- Hydrogen gas (H₂)
- Anhydrous solvent (e.g., methanol, ethanol, or dichloromethane)
- Inert atmosphere (e.g., argon or nitrogen)
- Procedure:
 - In a high-pressure reactor, a solution of 2'-(trifluoromethyl)acetophenone in the chosen anhydrous solvent is prepared under an inert atmosphere.
 - A catalytic amount of the chiral ruthenium complex is added to the solution.
 - The reactor is sealed and purged with hydrogen gas.
 - The reaction mixture is stirred under a specific hydrogen pressure (typically ranging from 1 to 50 atm) and at a controlled temperature (often room temperature to 50 °C).
 - The progress of the reaction is monitored by a suitable analytical technique, such as gas chromatography (GC) or thin-layer chromatography (TLC), to determine the conversion of the ketone.
 - Upon completion, the reactor is carefully depressurized, and the solvent is removed under reduced pressure.
 - The crude product is then purified, typically by column chromatography on silica gel, to yield the enantiomerically enriched **(1R)-1-[2-(trifluoromethyl)phenyl]ethanol**.
 - The enantiomeric excess (ee) of the product is determined by chiral high-performance liquid chromatography (HPLC) or chiral GC.





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References

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